molecular formula C21H15FN2O2S2 B2572886 N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide CAS No. 478050-01-0

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide

Cat. No.: B2572886
CAS No.: 478050-01-0
M. Wt: 410.48
InChI Key: IVXJGKPIKZXXAD-VGOFMYFVSA-N
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Description

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide is a complex organic compound that features a benzothiazole moiety, a fluorobenzene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide
  • N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide

Uniqueness

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its methyl and chloro analogs .

Properties

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXJGKPIKZXXAD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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